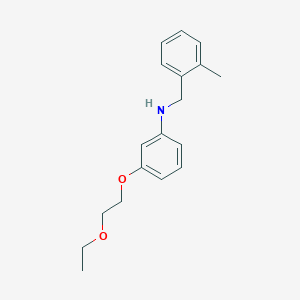
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline
概要
説明
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is an organic compound that belongs to the class of aniline derivatives This compound features a benzyl group substituted with a 2-methyl group and an aniline moiety substituted with a 3-(2-ethoxyethoxy) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzylamine and 3-(2-ethoxyethoxy)benzaldehyde.
Condensation Reaction: The 2-methylbenzylamine reacts with 3-(2-ethoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding nitro or quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aniline derivatives.
科学的研究の応用
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyethoxy)-N-(2-methylbenzyl)aniline
- 3-(2-Ethoxyethoxy)-N-(2-chlorobenzyl)aniline
- 3-(2-Ethoxyethoxy)-N-(2-fluorobenzyl)aniline
Uniqueness
3-(2-Ethoxyethoxy)-N-(2-methylbenzyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the 2-ethoxyethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
特性
IUPAC Name |
3-(2-ethoxyethoxy)-N-[(2-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-20-11-12-21-18-10-6-9-17(13-18)19-14-16-8-5-4-7-15(16)2/h4-10,13,19H,3,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWUKANORCBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)NCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


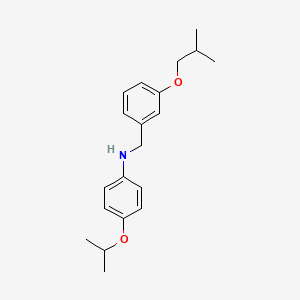

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
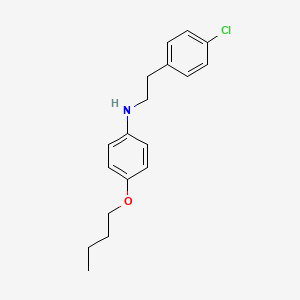
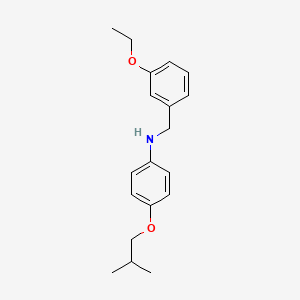
![N-[2-(4-Chlorophenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385542.png)
![N-[4-(2-Methoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385543.png)
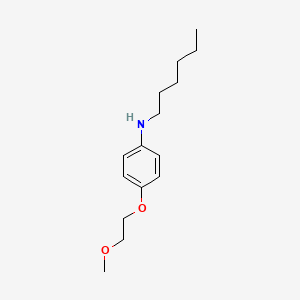
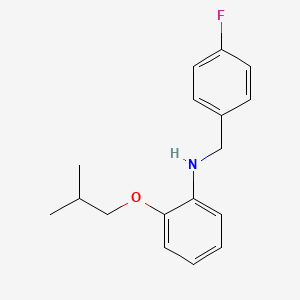
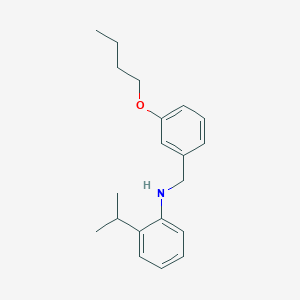
![N-(2-Chlorophenyl)-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}amine](/img/structure/B1385550.png)
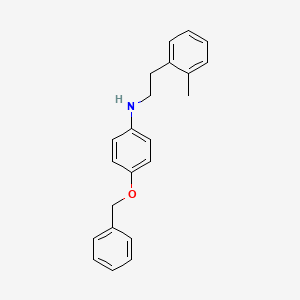
![N-[4-(2,4-Dichlorophenoxy)butyl]-4-(isopentyloxy)-aniline](/img/structure/B1385554.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385555.png)
